4-Amino-2-(4-bromophenyl)butan-2-ol
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Overview
Description
4-Amino-2-(4-bromophenyl)butan-2-ol is an organic compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol . This compound is characterized by the presence of an amino group, a bromophenyl group, and a butanol moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4-bromophenyl)butan-2-ol typically involves the nucleophilic substitution reaction of 4-bromobenzyl chloride with 2-amino-2-butanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chloride group with the amino group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(4-bromophenyl)butan-2-ol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), sodium thiolate (NaS)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
4-Amino-2-(4-bromophenyl)butan-2-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Amino-2-(4-bromophenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromophenyl group can participate in hydrophobic interactions with receptor binding sites . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(2-bromophenyl)butan-2-ol: Similar structure but with the bromine atom at a different position on the phenyl ring.
4-Amino-2-methyl-2-butanol: Lacks the bromophenyl group, resulting in different chemical properties and reactivity.
2-Amino-4-bromophenol: Contains a phenol group instead of a butanol moiety, leading to different applications and reactivity.
Uniqueness
4-Amino-2-(4-bromophenyl)butan-2-ol is unique due to the presence of both an amino group and a bromophenyl group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H14BrNO |
---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
4-amino-2-(4-bromophenyl)butan-2-ol |
InChI |
InChI=1S/C10H14BrNO/c1-10(13,6-7-12)8-2-4-9(11)5-3-8/h2-5,13H,6-7,12H2,1H3 |
InChI Key |
WKAFWBXSWZHMOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
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